molecular formula C18H25NO6 B1672728 Jacobine CAS No. 6870-67-3

Jacobine

Cat. No. B1672728
CAS RN: 6870-67-3
M. Wt: 351.4 g/mol
InChI Key: IAPHXJRHXBQDQJ-QXONMQPNSA-N
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Description

Jacobine is a pyrrolizidine alkaloid (PA) predominantly produced by plants such as Senecio jacobaea . It is used by these plants as a defense chemical against herbivores . Jacobine is active against second instar larvae of thrips .


Molecular Structure Analysis

Jacobine has a molecular formula of C18H25NO6 and a molecular weight of 351.39 g/mol . It contains a total of 53 bonds, including 28 non-H bonds, 3 multiple bonds, 3 double bonds, 1 three-membered ring, 2 five-membered rings, 1 eight-membered ring, 1 twelve-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Pyrrolizidine alkaloids, including Jacobine, undergo various reactions including simple one or two-step reactions like hydroxylations, acetylations, desaturations, and epoxidations . The epoxide ring of Jacobine might undergo further metabolization by hydrolysis or addition of hydrochloric acid .

Scientific Research Applications

Genotoxicity Studies

Jacobine, a pyrrolizidine alkaloid (PA), has been studied for its genotoxic effects, particularly in the liver. Research by Petry et al. (1986) focused on detecting hepatic DNA damage caused by Jacobine in rats. This study is significant as it highlights the DNA-damaging potential of Jacobine, contributing to the understanding of the adverse hepatic effects of PAs.

Biochemical Interactions

Studies have also explored the biochemical interactions of Jacobine with other compounds. For instance, Williams et al. (1983) investigated the effects of Jacobine on the hepatic metabolism of benzo[alpha]pyrene in rats. This research is pivotal in understanding how Jacobine influences the metabolism of other toxic substances in the liver.

Glutathione Conjugation

Jacobine's reaction with glutathione, facilitated by hepatic enzymes, was explored by Dueker et al. (1994). This study sheds light on the enzyme-catalyzed detoxification processes involving Jacobine, contributing to the broader understanding of pyrrolizidine alkaloids' metabolism.

Variation in Alkaloid Patterns

Research by Macel et al. (2004) studied the variation in pyrrolizidine alkaloid patterns in Senecio jacobaea populations, which include Jacobine. This study isimportant for understanding the genetic basis of alkaloid variation in plants and their ecological and evolutionary implications.

Effects on Ruminal Biotransformation

Jacobine's impact on the biotransformation of other substances in the rumen was investigated by Wachenheim et al. (1992). This study focused on the role of antibacterial agents in modifying ruminal fermentation and their effects on Jacobine biotransformation, providing insights into the variability of animal resistance to pyrrolizidine alkaloid toxicosis.

Alkaloid Structures and Interactions

The structural relationships between different pyrrolizidine alkaloids, including Jacobine, were explored in a study by Bradbury & Willis (1956). This research contributes to the understanding of the chemistry of these alkaloids and their biological activity.

Induction of Viral Gene Expression

Jacobine's ability to induce the production of endogenous avian RNA tumor virus particles was studied by Pearson et al. (1984). This research provides insights into the biological activity of Jacobine at the molecular level, particularly in relation to viral induction and cellular processes.

Safety And Hazards

Jacobine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione
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InChI

InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IAPHXJRHXBQDQJ-WKMWQDDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501020078
Record name Jacobine
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Molecular Weight

351.4 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Jacobine
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Solubility

Sol in chloroform; sparingly sol in ethanol, water and ether, In water, 1.5X10+5 mg/L @ 25 °C /Estimated/
Record name JACOBINE
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Vapor Pressure

9.3X10-13 mm Hg @ 25 °C /Estimated/
Record name JACOBINE
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Product Name

Jacobine

Color/Form

Colorless plates

CAS RN

6870-67-3
Record name Jacobine
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Record name JACOBINE
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Melting Point

228 °C
Record name JACOBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,300
Citations
RD Slack, AM Jacobine, GH Posner - MedChemComm, 2012 - pubs.rsc.org
Cyclic peroxides such as the plant-derived 1,2,4-trioxane artemisinin and its derivatives are short-lived, rapidly-acting antimalarials that are now usually combined with standard long-…
Number of citations: 126 pubs.rsc.org
AF Jacobine, DM Glaser, PJ Grabek… - Journal of Applied …, 1992 - Wiley Online Library
A number of norbornene‐functionalized resins were prepared and their photoinitiated crosslinking reaction with a multifunctional thiol was studied. Access to these novel resins can be …
Number of citations: 82 onlinelibrary.wiley.com
AM Jacobine, GH Posner - The Journal of organic chemistry, 2011 - ACS Publications
5-(Z)-Alkylidene-2-thioxo-1,3-thiazolidin-4-ones (rhodanine derivatives) were prepared by reaction of in situ generated dithiocarbamates with recently reported racemic α-chloro-β,γ-…
Number of citations: 42 pubs.acs.org
S Masamune - Journal of the American Chemical Society, 1960 - ACS Publications
It has been demonstrated in recent years that studies of the effect of pressure on reaction rates in the liquid phase often permit certain conclusions to be drawn regarding the mechanism …
Number of citations: 23 pubs.acs.org
NS Allen, SJ Hardy, AF Jacobine… - Journal of applied …, 1991 - Wiley Online Library
The spectroscopic properties and photopolymerization activities of a mono‐ and tetraperester derivative of benzophenone are examined and compared with those of benzophenone. …
Number of citations: 47 onlinelibrary.wiley.com
AM Jacobine, W Lin, B Walls… - The Journal of Organic …, 2008 - europepmc.org
The generation of substituted gamma-lactones can be accomplished through application of a tandem chain extension-aldol reaction, followed by CAN-mediated oxidative cleavage of …
Number of citations: 29 europepmc.org
MA Rakas, AF Jacobine - The Journal of Adhesion, 1992 - Taylor & Francis
A number of novel organic norbornene and norbornene siloxane polymer precursors have been synthesized as part of an on-going research project to produce a non-acrylate, UV-…
Number of citations: 31 www.tandfonline.com
NS Allen, SJ Hardy, AF Jacobine, DM Glaser… - European polymer …, 1990 - Elsevier
The photopolymerization activities of three novel perester derivatives of fluorenone and a mono and tetra perester derivative of benzophenone in methyl methacrylate (MMA) and an …
Number of citations: 40 www.sciencedirect.com
AM Jacobine, ALA Puchlopek, CK Zercher, JB Briggs… - Tetrahedron, 2012 - Elsevier
A zinc carbenoid-initiated chain extension reaction provides access to an organometallic intermediate, which can be used to capture activated imines. Deprotection of the nitrogen and …
Number of citations: 16 www.sciencedirect.com
AF Jacobine, ST Nakos - Radiation curing: science and technology, 1992 - Springer
The past fifteen years has witnessed a tremendous resurgence of interest in all types of reactive silicone fluids. Imide functional siloxanes, urethane siloxanes, and a large array of …
Number of citations: 17 link.springer.com

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